molecular formula C27H32N2O6 B12171173 2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}acetamide

2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}acetamide

Cat. No.: B12171173
M. Wt: 480.6 g/mol
InChI Key: BUGAHJAPJVMLEH-UHFFFAOYSA-N
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Description

This compound features a 3-benzazepine core substituted with 7,8-dimethoxy and 2-oxo groups, linked via an acetamide bridge to a tetrahydro-2H-pyran moiety bearing a 4-methoxyphenyl substituent.

Properties

Molecular Formula

C27H32N2O6

Molecular Weight

480.6 g/mol

IUPAC Name

2-(7,8-dimethoxy-2-oxo-1H-3-benzazepin-3-yl)-N-[[4-(4-methoxyphenyl)oxan-4-yl]methyl]acetamide

InChI

InChI=1S/C27H32N2O6/c1-32-22-6-4-21(5-7-22)27(9-12-35-13-10-27)18-28-25(30)17-29-11-8-19-14-23(33-2)24(34-3)15-20(19)16-26(29)31/h4-8,11,14-15H,9-10,12-13,16-18H2,1-3H3,(H,28,30)

InChI Key

BUGAHJAPJVMLEH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2(CCOCC2)CNC(=O)CN3C=CC4=CC(=C(C=C4CC3=O)OC)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}acetamide involves multiple steps, starting from readily available precursors. One common approach involves the formation of the benzazepine core through a cyclization reaction, followed by the introduction of methoxy groups via methylation reactions. The pyran ring is typically introduced through a separate synthetic route and then coupled with the benzazepine core using appropriate linking chemistry.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods to isolate the desired product from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}acetamide can undergo various types of chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The carbonyl group in the benzazepine core can be reduced to form alcohols.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy groups can yield aldehydes or carboxylic acids, while reduction of the carbonyl group can yield alcohols.

Scientific Research Applications

    Chemistry: As a complex organic molecule, it can be used as a building block for the synthesis of other compounds or as a model compound for studying reaction mechanisms.

    Biology: Its structural features may allow it to interact with biological macromolecules, making it a candidate for studies on enzyme inhibition or receptor binding.

    Medicine: The compound’s potential biological activity could make it a candidate for drug development, particularly if it shows activity against specific targets.

    Industry: Its unique structure may make it useful in the development of new materials or as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism by which 2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}acetamide exerts its effects would depend on its specific interactions with molecular targets. Potential mechanisms could include:

    Enzyme Inhibition: The compound may bind to the active site of an enzyme, preventing substrate binding and thus inhibiting enzyme activity.

    Receptor Binding: It may interact with specific receptors on cell surfaces, triggering a cascade of intracellular signaling events.

    Pathway Modulation: The compound could modulate specific biochemical pathways, leading to changes in cellular function.

Comparison with Similar Compounds

Key Structural Features:

Compound Name/Class Core Structure Functional Groups/Substituents Reference
Target Compound 3-Benzazepine 7,8-Dimethoxy, 2-oxo, tetrahydro-2H-pyran-4-yl(methoxyphenyl), acetamide bridge N/A
Benzo[b][1,4]oxazin Derivatives (e.g., 7a-c) Benzo[b][1,4]oxazin-3(4H)-one Substituted pyrimidinyl, methyl, phenyl-1,2,4-oxadiazoles
Triazolo-pyridin-2(3H)-yl Benzamides Benzamide-triazolo-pyridin Fluorine, methoxy, dimethylamino-propan-2-yloxy, tetrahydrotriazolopyridin-3-one
Macrocyclic Amides (e.g., Rapa analogs) Macrolactam Hydroxy, methyl, oxo-tetrahydropyrimidinyl

Analysis :

  • The target compound shares acetamide bridging with benzo[b][1,4]oxazin derivatives (e.g., compound 7a-c) but differs in its benzazepine core versus the oxazinone scaffold .
  • The methoxy groups align with compounds in , which utilize methoxy and dimethylamino-propan-2-yloxy groups for solubility or receptor binding .
  • Unlike macrolactams (e.g., Rapa analogs), the target lacks a cyclic ester but retains hydrogen-bonding capacity via its amide and ketone groups .

Methodological Comparisons:

Compound Key Reagents/Conditions Characterization Techniques Reference
Target Compound Likely involves Cs₂CO₃, DMF (inferred) ¹H NMR, IR, Mass Spec (analogous to 7a-c)
Benzo[b][1,4]oxazin Derivatives Cs₂CO₃, DMF, room temperature ¹H NMR, IR, Mass Spec
Triazolo-pyridin Benzamides Not specified; likely SNAr or coupling reactions LCMS, NMR (implied by )

Insights :

  • The target compound’s synthesis may mirror ’s use of cesium carbonate for deprotonation and DMF as a polar aprotic solvent .
  • Dereplication strategies () using LCMS and molecular networking (cosine scores for fragmentation patterns) could differentiate it from analogs like triazolo-pyridin benzamides .

Comparative Bioactivity Data:

Compound Class Reported Bioactivity Structural Determinants Reference
Target Compound Hypothesized: Neurological modulation Benzazepine core, methoxy groups N/A
Plant-Derived Biomolecules Antimicrobial, anti-inflammatory Terpenoids, alkaloids, phenolic groups
Rapa Analogs (e.g., 1, 7) Immunosuppressive Macrolactam ring, hydroxy and methyl groups

Discussion :

  • While plant-derived biomolecules () emphasize antimicrobial activity , the target compound’s benzazepine scaffold is more aligned with dopamine receptor ligands (unconfirmed in provided evidence).
  • NMR chemical shift comparisons () suggest that substituent positioning (e.g., methoxy groups at 7,8 vs. 4-methoxyphenyl in pyran) could critically influence bioactivity .

Data Tables and Research Findings

Table 1: Structural and Functional Group Comparison

Feature Target Compound Benzo[b][1,4]oxazin Derivatives Triazolo-pyridin Benzamides
Core Scaffold 3-Benzazepine Benzo[b][1,4]oxazin-3(4H)-one Benzamide-triazolo-pyridin
Key Substituents 7,8-Dimethoxy, 4-methoxyphenyl Pyrimidinyl, oxadiazole Fluorine, dimethylamino
Hydrogen-Bonding Capacity High (amide, ketone) Moderate (oxazinone, amide) Moderate (amide, triazolone)

Biological Activity

The compound 2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}acetamide is a complex organic molecule that features a benzazepine core and various functional groups. Its molecular formula is C21H30N2O4C_{21}H_{30}N_{2}O_{4}, with a molecular weight of approximately 374.5 g/mol. This compound has garnered attention due to its potential biological activities, particularly in pharmacology and medicinal chemistry.

Structural Features

The unique structural characteristics of this compound include:

  • Benzazepine Core : A bicyclic structure known for its interaction with various biological targets.
  • Dimethoxy Substituents : Located at positions 7 and 8, these groups may enhance the compound's lipophilicity and biological activity.
  • Acetamide Group : This moiety contributes to the compound's reactivity and potential interactions with biological macromolecules.

Biological Activity Overview

Research into the biological activity of this compound suggests potential interactions with several biological systems. Compounds with similar structures often exhibit significant pharmacological properties, including:

  • Neurotransmitter Receptor Modulation : The benzazepine scaffold is known for its ability to interact with neurotransmitter receptors, which may influence neurological functions.
  • Anticancer Properties : Preliminary studies indicate that derivatives of benzazepine compounds may possess anticancer activity, warranting further investigation into their mechanisms of action.

The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, potential pathways include:

  • Receptor Binding : It may bind to specific neurotransmitter receptors or enzymes, modulating their activity.
  • Cell Signaling Pathways : Interaction with signaling pathways could lead to altered cellular responses, particularly in cancerous cells.

Table 1: Summary of Related Compound Studies

Compound NameBiological ActivityStudy Reference
2-(7,8-dimethoxybenzazepine)Anticancer activity against A549 cell lines
N-(3-(7,8-dimethoxybenzazepin))Modulation of neurotransmitter receptors
Oxadiazole derivativesAntioxidant and cytotoxic properties

Example Study

A study investigating related benzazepine derivatives demonstrated significant cytotoxicity against human lung cancer cells (A549), with IC50 values ranging from 11.20 to 59.61 µg/ml. The most effective compounds in this series showed promising results for further development as anticancer agents .

Future Directions

Further research is necessary to fully elucidate the biological activity and therapeutic potential of 2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}acetamide . Key areas for future investigation include:

  • In vitro and In vivo Studies : Comprehensive studies to assess the pharmacokinetics and dynamics of the compound.
  • Molecular Docking Studies : To predict binding affinities and interactions with specific biological targets.
  • Synthetic Modifications : Exploring derivatives that may enhance efficacy or reduce toxicity.

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